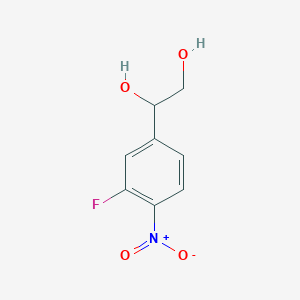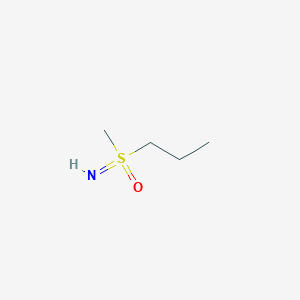
Leucine, 5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-methylpentanoic acid, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxyl groups, respectively. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures the efficient and consistent production of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. For example, it may act as a substrate for certain enzymes, leading to the production of biologically active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound has a similar structure but with a chlorine atom instead of a methyl group.
(2S)-2-amino-5-hydroxy-4-methylhexanoic acid: This compound has an additional carbon in the backbone compared to (2S)-2-amino-5-hydroxy-4-methylpentanoic acid.
Uniqueness
The uniqueness of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S)-2-amino-5-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChI-Schlüssel |
SDCAQJCTUOFAKD-AKGZTFGVSA-N |
Isomerische SMILES |
CC(C[C@@H](C(=O)O)N)CO |
Kanonische SMILES |
CC(CC(C(=O)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)


![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)





![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)



